Cas no 105972-24-5 (4-(2-Aminophenethyl)pyridine)
4-(2-Aminophenethyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-(Pyridin-4-yl)ethyl)aniline
- [2-(2-Pyridin-4-ylethyl)phenyl]amine
- 2-(2-pyridin-4-ylethyl)aniline
- 4-(2-Aminophenethyl)pyridine
- Benzenamine,2-[2-(4-pyridinyl)ethyl]-
- 2-(2-(4-pyridyl)ethyl)phenylamine
- 2-(2-[4]Pyridyl-aethyl)-anilin
- 2-(2-[4]pyridyl-ethyl)-aniline
- 2-[2-(4-pyridinyl)ethyl]aniline
- 2-[2-(pyridin-4-yl)ethyl]aniline
- 4-(2-Aminophenethyl)-pyridin
- Benzenamine,2-[2-(4-pyridinyl)ethyl]
- 2-[2-(4-pyridyl)ethyl]aniline
- [2-[2-(4-pyridyl)ethyl]phenyl]amine
- CS-0312715
- LS-02189
- SB52864
- BB 0254012
- 2-(2-Pyridin-4-ylethyl)phenyl]amine dihydrochloride
- Benzenamine, 2-[2-(4-pyridinyl)ethyl]-
- DTXSID00405798
- 105972-24-5
- MFCD04966953
- AKOS000266737
- ZGFRLWMJMWEDON-UHFFFAOYSA-N
- BBL022229
- STK501246
- ALBB-006055
-
- MDL: MFCD04966953
- Inchi: 1S/C13H14N2/c14-13-4-2-1-3-12(13)6-5-11-7-9-15-10-8-11/h1-4,7-10H,5-6,14H2
- InChI Key: ZGFRLWMJMWEDON-UHFFFAOYSA-N
- SMILES: NC1C=CC=CC=1CCC1C=CN=CC=1
Computed Properties
- Exact Mass: 198.11600
- Monoisotopic Mass: 198.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- Density: 1.110±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 76 ºC
- Solubility: Very slightly soluble (0.75 g/l) (25 º C),
- PSA: 38.91000
- LogP: 3.03020
4-(2-Aminophenethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029187005-1g |
2-(2-(Pyridin-4-yl)ethyl)aniline |
105972-24-5 | 95% | 1g |
400.00 USD | 2021-06-01 | |
| TRC | A625975-50mg |
4-(2-Aminophenethyl)pyridine |
105972-24-5 | 50mg |
$ 50.00 | 2022-04-02 | ||
| TRC | A625975-100mg |
4-(2-Aminophenethyl)pyridine |
105972-24-5 | 100mg |
$ 65.00 | 2022-04-02 | ||
| TRC | A625975-500mg |
4-(2-Aminophenethyl)pyridine |
105972-24-5 | 500mg |
$ 160.00 | 2022-04-02 | ||
| Chemenu | CM176767-5g |
[2-(2-Pyridin-4-ylethyl)phenyl]amine |
105972-24-5 | 95% | 5g |
$746 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016532-1g |
[2-(2-Pyridin-4-ylethyl)phenyl]amine |
105972-24-5 | 1g |
3884.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016532-500mg |
[2-(2-Pyridin-4-ylethyl)phenyl]amine |
105972-24-5 | 500mg |
2518.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016532-1g |
[2-(2-Pyridin-4-ylethyl)phenyl]amine |
105972-24-5 | 1g |
3884CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016532-500mg |
[2-(2-Pyridin-4-ylethyl)phenyl]amine |
105972-24-5 | 500mg |
2518CNY | 2021-05-07 | ||
| Apollo Scientific | OR904889-1g |
4-(2-Aminophenethyl)pyridine |
105972-24-5 | 95% | 1g |
£300.00 | 2023-09-01 |
4-(2-Aminophenethyl)pyridine Suppliers
4-(2-Aminophenethyl)pyridine Related Literature
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 4-(2-Aminophenethyl)pyridine
Introduction to 4-(2-Aminophenethyl)pyridine (CAS No. 105972-24-5)
4-(2-Aminophenethyl)pyridine, with the chemical identifier CAS No. 105972-24-5, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its versatile structural framework, which makes it a valuable intermediate in the synthesis of various bioactive molecules. The compound’s unique combination of a pyridine ring and an aminophenethyl side chain positions it as a key candidate for further exploration in drug discovery and development.
The structural motif of 4-(2-Aminophenethyl)pyridine consists of a pyridine core, which is a common pharmacophore in many therapeutic agents, linked to a secondary amine group attached to a phenethylamine moiety. This configuration allows for diverse functionalization, enabling chemists to modify its properties for specific biological targets. The presence of both basic and aromatic functionalities makes this compound particularly interesting for interactions with biological systems, including enzymes and receptors.
In recent years, the pharmaceutical industry has shown increasing interest in developing small molecules that can modulate neurological and cardiovascular functions. 4-(2-Aminophenethyl)pyridine has been studied as a potential scaffold for drugs targeting conditions such as depression, anxiety, and hypertension. Its structural similarity to known pharmacologically active compounds suggests that it may exhibit similar effects or serve as a basis for novel therapeutic agents.
One of the most compelling aspects of 4-(2-Aminophenethyl)pyridine is its potential role in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and dysregulation of these pathways is often associated with diseases such as cancer. Researchers have explored derivatives of this compound as inhibitors of specific kinases, aiming to develop treatments that can selectively target abnormal cellular activity without affecting healthy cells.
Recent advances in computational chemistry have allowed for more efficient screening of compounds like 4-(2-Aminophenethyl)pyridine for biological activity. High-throughput virtual screening (HTVS) and molecular docking studies have identified several promising derivatives with enhanced binding affinity to target proteins. These computational approaches have significantly reduced the time and cost associated with drug discovery, making compounds like this one more accessible for further experimental validation.
The synthesis of 4-(2-Aminophenethyl)pyridine typically involves multi-step organic reactions, starting from readily available precursors such as 2-aminophenylacetonitrile and 2-amino-5-chloropyridine. The process often requires careful optimization to ensure high yield and purity, which are crucial for subsequent biological testing. Advances in synthetic methodologies, including transition metal-catalyzed reactions and flow chemistry, have improved the efficiency and scalability of producing this compound.
In addition to its pharmaceutical applications, 4-(2-Aminophenethyl)pyridine has shown potential in materials science. Its ability to form coordination complexes with metal ions makes it useful in designing functional materials such as catalysts and sensors. These applications highlight the broad utility of this compound beyond traditional drug development.
The toxicological profile of 4-(2-Aminophenethyl)pyridine is another area of active investigation. While preliminary studies suggest that it exhibits low toxicity at moderate doses, further research is needed to fully understand its safety profile. Chronic exposure studies and long-term toxicity assessments are essential steps in evaluating its potential as a therapeutic agent or industrial chemical.
Future directions in the study of 4-(2-Aminophenethyl)pyridine include exploring its derivatives for enhanced bioavailability and reduced side effects. Structural modifications can be tailored to improve solubility, metabolic stability, and target specificity. Collaborative efforts between academic researchers and industry scientists are likely to drive innovation in this field.
The growing body of research on 4-(2-Aminophenethyl)pyridine underscores its importance as a versatile building block in medicinal chemistry. As new technologies and methodologies emerge, the potential applications of this compound are expected to expand, offering new opportunities for therapeutic intervention and material science advancements.
105972-24-5 (4-(2-Aminophenethyl)pyridine) Related Products
- 566944-06-7(6-Isoquinolinamine,5-propyl-(9CI))
- 516513-80-7(4-Benzylpyridin-3-amine)
- 78500-77-3(2-(pyridin-3-yl)methylaniline)
- 496837-19-5(3-propylpyridin-4-amine)
- 6635-94-5(4-Pyridinamine,3-(2-phenylethyl)-)
- 101084-17-7(4-Ethylpyridin-3-amine)
- 6318-70-3(4-[2-(pyridin-4-yl)ethyl]aniline)
- 1185300-34-8(2-(2-Pyridin-3-ylethyl)phenylamine Dihydrochloride)
- 1185296-27-8(4-(2-Pyridin-4-ylethyl)phenylamine)
- 105973-92-0(4-Phenethylpyridin-3-amine)